molecular formula C11H11F3O B1380198 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol CAS No. 1807891-18-4

2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol

Cat. No.: B1380198
CAS No.: 1807891-18-4
M. Wt: 216.2 g/mol
InChI Key: VFZRJHZIVNYGIL-UHFFFAOYSA-N
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Description

“2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol” is a chemical compound with the IUPAC name (2E)-2-methyl-3-[2-(trifluoromethyl)phenyl]-2-propenal . It has a molecular weight of 214.19 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-7H,1H3/b8-6+ . This code provides a detailed description of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 214.19 and is stored at -10 degrees Celsius .

Scientific Research Applications

Stereocontrolled Access and Kinetic Resolution

  • A study by Shimizu, Sugiyama, and Fujisawa (1996) discusses the preparation of 1,1,1-Trifluoro-3-(phenylthio)propan-2-ol in high enantiomeric purity through lipase-mediated kinetic resolution. This alcohol is then converted into 1,1,1-trifluoro-2,3-epoxypropane, highlighting its use in stereocontrolled synthesis processes (Shimizu, Sugiyama, & Fujisawa, 1996).

Enantioselective Synthesis via Hydrogenation

  • Research by Kuroki et al. (2000) illustrates the enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols, including compounds similar to 2-Methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol, using chiral ruthenium catalysts. This indicates its applicability in asymmetric synthesis (Kuroki et al., 2000).

Application in Polymerization Processes

  • Souverain, Leborgne, Sauvet, and Sigwalt (1980) discuss the use of trifluoromethanesulphonates (triflates) in polymerizations of ethylenic monomers. This research indicates the potential use of this compound in polymer chemistry, particularly in reactions involving superacids and triflates (Souverain et al., 1980).

Catalytic Oxidation and Transfer Hydrogenation Aspects

  • A study by Saleem et al. (2013) on half-sandwich Ruthenium(II) complexes provides insights into the catalytic processes involving similar trifluoromethyl compounds. This research suggests the relevance of this compound in catalytic oxidation and transfer hydrogenation applications (Saleem et al., 2013).

Physicochemical Properties and Miscibility Studies

  • Fioroni, Burger, Mark, and Roccatano (2003) conducted a molecular dynamics simulation study on 1,1,1-Trifluoro-propan-2-ol (TFIP) to understand the effect of trifluoromethyl groups on the physicochemical properties of fluorinated organic molecules. Their findings can provide insights into the behavior and applications of this compound in various solvents and mixtures (Fioroni et al., 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

2-methyl-3-[2-(trifluoromethyl)phenyl]prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-8(7-15)6-9-4-2-3-5-10(9)11(12,13)14/h2-6,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZRJHZIVNYGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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